Indóis naftoílicos
Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.
The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.
Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

Estrutura | Nome químico | CAS | MF |
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JWH 166 | 824961-41-3 | C25H25NO2 |
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JWH 182 | 824960-02-3 | C27H29NO |
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JWH-122 5-Methylnaphthyl Isomer | 1391052-02-0 | C25H25NO |
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JWH-081 N-(5-Hydroxypentyl) | 1427325-66-3 | C25H25NO3 |
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Jwh 018 6-hydroxyindole Metabolite | 1307803-44-6 | C24H23NO2 |
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(±)-jwh 073 N-(3-hydroxybutyl) Metabolite | 1320363-48-1 | C23H21NO2 |
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JWH 193 | 133438-58-1 | C26H26N2O2 |
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JWH 198 | 166599-76-4 | C26H26N2O3 |
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[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone | 1427325-76-5 | C25H24N2O3 |
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(5-chloro-1-naphthyl)(1-pentyl-1h-indol-3-yl)methanone | 1427325-89-0 | C24H22ClNO |
Literatura Relacionada
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Fornecedores recomendados
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Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises
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Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
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Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados
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Suc-Ala-Trp-Pro-Phe-pNA Cas No: 128822-32-2
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